molecular formula C24H25N3O5S B11345117 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 912906-93-5

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11345117
CAS No.: 912906-93-5
M. Wt: 467.5 g/mol
InChI Key: PVJDOAXNKNFPBC-UHFFFAOYSA-N
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Description

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a piperidine sulfonyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the piperidine sulfonyl group could form hydrogen bonds with amino acid residues . The oxazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity .

Comparison with Similar Compounds

Properties

CAS No.

912906-93-5

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O5S/c1-16-13-18-14-17(5-10-22(18)31-16)23-15-21(26-32-23)24(28)25-19-6-8-20(9-7-19)33(29,30)27-11-3-2-4-12-27/h5-10,14-16H,2-4,11-13H2,1H3,(H,25,28)

InChI Key

PVJDOAXNKNFPBC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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